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Cat. No.: B11034536

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational
neuraminidase inhibitor AV-5080 with established antiviral agents: Oseltamivir, Zanamivir,
Peramivir, and Laninamivir. The following sections present in-vitro efficacy data, resistance
profiles, and detailed experimental methodologies to facilitate an objective evaluation of AV-
5080's potential in the landscape of influenza therapeutics.

In-Vitro Efficacy Against Influenza A and B Viruses

AV-5080 has demonstrated potent inhibitory activity against a range of influenza A and B virus
strains, including those resistant to currently marketed neuraminidase inhibitors.[1][2] The
following table summarizes the 50% inhibitory concentrations (IC50) of AV-5080 compared to
other leading neuraminidase inhibitors against various wild-type and mutant influenza virus
strains.
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Fold Change vs.

Influenza Strain Inhibitor IC50 (nM) _
Wild-Type
A/Duck/Minnesota/15
AV-5080 0.03 -
25/1981 (H5N1)
o Similar or less potent
Oseltamivir -
than AV-5080
A/Perth/265/2009
) AV-5080 0.07 -
(HAN1) - wild-type
A/California/07/2009
AV-5080 (EC90) 0.71+0.24 -
(HIN1)
Oseltamivir (EC90) ~19.88 -
A(H3N2) with NA- i
) AV-5080 Normal Inhibition (NI) -
E119V mutation
o Highly Reduced
Oseltamivir - >100
Inhibition (HRI)
Zanamivir Normal Inhibition (NI) -
A(H5N1) with NA- Reduced Inhibition
] AV-5080 10-100
E119G mutation (R
o Reduced Inhibition
Oseltamivir 10-100
(R1)
o Highly Reduced
Zanamivir o >100
Inhibition (HRI)
A(H7N9) with NA- Highly Reduced
AV-5080 >100

R292K mutation

Inhibition (HRI)

Highly Reduced

Oseltamivir - >100
Inhibition (HRI)
o Reduced Inhibition
Zanamivir 10-100
(RI)
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A(HIN1)pdmO09 with

. AV-5080 Active
NA-H274Y mutation
Oseltamivir Resistant
Influenza B (Victoria o
) ) Reduced Inhibition
lineage) with NA- AV-5080 (R) 5-50
1122N/L
Influenza B

] Reduced Inhibition
(Yamagata lineage) AV-5080 5-50

. (RI)
with NA-R150K

Note: Data for Oseltamivir, Zanamivir, Peramivir, and Laninamivir against a broader range of
strains are available in the literature. The table focuses on direct comparisons with AV-5080
where data is published. Fold change interpretations are based on WHO guidelines.[3]

Resistance Profile

A significant advantage of AV-5080 appears to be its efficacy against influenza strains that
have developed resistance to other neuraminidase inhibitors, particularly oseltamivir.[1][2] The
resistance profile of AV-5080 more closely resembles that of zanamivir. This is attributed in part
to a guanidine moiety in its structure, which is also present in zanamivir.

AV-5080 has shown sustained activity against viruses with the common H274Y mutation in N1
subtypes, which confers high-level resistance to oseltamivir. However, reduced susceptibility to
AV-5080 has been observed with certain mutations, including E119G and R292K in influenza
A, and 1122N/L and R150K in influenza B. Notably, even in cases of reduced inhibition for AV-
5080, it can still be significantly more potent than oseltamivir against the same resistant strain.
For instance, against an A(H7N9) virus with the R292K mutation, AV-5080 was nearly 80-fold
more effective than oseltamivir, despite both showing highly reduced inhibition.

Pharmacokinetic Properties

AV-5080 is an orally active neuraminidase inhibitor. Pre-clinical studies have shown that it is
stable in rat, dog, and human plasma. The following table provides a comparative overview of
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the pharmacokinetic parameters of approved neuraminidase inhibitors. Detailed

pharmacokinetic data for AV-5080 from human clinical trials is not yet fully published.

Oseltamivir Laninamivir
(as iy - (as
Parameter AV-5080 o Zanamivir Peramivir ] o
Oseltamivir Laninamivir
Carboxylate) Octanoate)
Route of )
o ] Oral (as ) Inhalation (as
Administratio Oral Inhalation Intravenous
prodrug) prodrug)
n
Not
) o Data not 4-17% )
Bioavailability ] ~80% ] 100% (1V) applicable
available (inhaled) )
(local action)
Time to Peak
Data not End of
Plasma ) 3-4 hours 1-2 hours ) ) ~3.5 hours
available infusion
Conc. (Tmax)
Elimination Data not ~19.3-22.6
) ) 6-10 hours 2.5-5.1 hours  ~20 hours
Half-life (t1/2)  available hours
Primary
Data not
Route of ] Renal Renal Renal Renal
) available
Excretion

Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric MUNANA

Assay)

The in-vitro inhibitory activity of neuraminidase inhibitors is commonly determined using a

fluorometric assay employing the substrate 2'-(4-methylumbelliferyl)-a-D-N-acetylneuraminic

acid (MUNANA).

Objective: To determine the concentration of a test compound required to inhibit 50% of the

neuraminidase activity (IC50).
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Materials:

Influenza virus preparation with known neuraminidase activity.

o Test compounds (AV-5080, Oseltamivir carboxylate, Zanamivir, etc.) at various
concentrations.

e Fluorogenic substrate: 2'-(4-methylumbelliferyl)-a-D-N-acetylneuraminic acid (MUNANA).

e Assay buffer: 32.5 mM MES (pH 6.5), 4 mM CacCl2.

e Stop solution: 0.14 M NaOH in 83% ethanol.

o 96-well black microplates.

e Fluorometer.

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

e In a 96-well black microplate, add the diluted test compounds, a fixed amount of influenza
virus, and the assay buffer.

 Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the neuraminidase.

« Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

 Incubate the plate at 37°C for 60 minutes.

» Stop the reaction by adding the stop solution.

o Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an
excitation wavelength of approximately 365 nm and an emission wavelength of
approximately 450 nm.

e Subtract the background fluorescence from all readings.
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o Calculate the percentage of neuraminidase inhibition for each concentration of the test
compound relative to the control wells without an inhibitor.

» Plot the percentage of inhibition against the logarithm of the inhibitor concentration and
determine the IC50 value using a non-linear regression analysis.

Visualizations
Mechanism of Action of Neuraminidase Inhibitors
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Caption: Mechanism of action of neuraminidase inhibitors.

Experimental Workflow for IC50 Determination
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Caption: Workflow for MUNANA-based neuraminidase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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